REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]([Br:14])[CH:7]=1.O.O.[Sn](Cl)Cl.[OH-].[Na+]>O.Cl>[Br:14][C:8]1[CH:7]=[C:6]([NH:5][NH2:1])[CH:11]=[CH:10][C:9]=1[O:12][CH3:13] |f:0.1,3.4.5,6.7|
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Name
|
|
Quantity
|
3.16 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.31 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C=C1)OC)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
36.87 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at ca. 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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TEMPERATURE
|
Details
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maintaining the temperature below 0° C
|
Type
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STIRRING
|
Details
|
The resulting thick paste was stirred at -2° C. for 15 min.
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for a further 20 min
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×250 ml)
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Type
|
WASH
|
Details
|
The ex-tracts were washed with brine (250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 3-bromo-4-methoxphenylhydrazine (7.27 g, 93%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |